Enniatin from microbial source

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

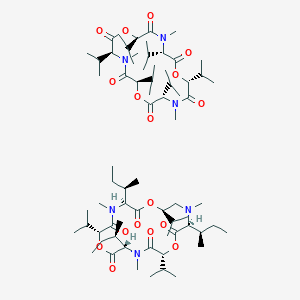

The compound “Enniatin from microbial source” is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the cyclization of linear peptides. The process typically includes the following steps:

Peptide Synthesis: Linear peptides are synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

Cyclization: The linear peptide is cyclized using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve a solvent like dimethylformamide (DMF) and a temperature range of 20-25°C.

Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of cyclic peptides involves large-scale SPPS and cyclization processes. Automation and optimization of reaction conditions are crucial for efficient production. The use of advanced purification techniques ensures high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues.

Reduction: Reduction reactions can occur at disulfide bonds if present.

Substitution: Substitution reactions can take place at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine residues results in methionine sulfoxide.

Applications De Recherche Scientifique

Chemistry

Catalysis: Cyclic peptides can act as catalysts in various chemical reactions.

Molecular Recognition: They are used in molecular recognition studies due to their ability to form stable complexes with target molecules.

Biology

Enzyme Inhibition: Cyclic peptides are studied for their potential to inhibit enzymes.

Protein-Protein Interactions: They are used to disrupt protein-protein interactions in biological systems.

Medicine

Drug Development: Cyclic peptides are explored as potential therapeutic agents due to their stability and specificity.

Diagnostics: They are used in diagnostic assays for detecting specific biomolecules.

Industry

Biotechnology: Cyclic peptides are used in various biotechnological applications, including biosensors and bioseparations.

Mécanisme D'action

The mechanism of action of cyclic peptides involves their ability to bind to specific molecular targets. This binding can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways. The specific molecular targets and pathways depend on the structure and sequence of the cyclic peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclo[D-OVal-N(Me)Val-D-OxiIle-N(Me)Val-D-OxiIle-N(Me)Val]

- Cyclo[D-OVal-D-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]

Uniqueness

The compound “Enniatin from microbial source” is unique due to its specific sequence and structure, which confer distinct properties such as stability, binding affinity, and biological activity. These properties make it valuable for specific applications in research and industry.

Activité Biologique

Enniatins are a group of mycotoxins primarily produced by various species of the fungus Fusarium, particularly Fusarium sambucinum. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic effects. This article provides an in-depth analysis of the biological activity of enniatins, focusing on their mechanisms of action, biosynthesis, and potential applications based on recent research findings.

Overview of Enniatins

Enniatins are cyclic depsipeptides characterized by their ability to form ion channels in biological membranes, which leads to various physiological effects. They are classified into several types, with Enniatin A and Enniatin B being the most studied. These compounds are produced during the secondary metabolism phase of Fusarium fungi and have been isolated from various sources, including marine algae and plant materials.

1. Antimicrobial Activity

Enniatins exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mode of action typically involves disrupting membrane integrity by forming cation-selective channels.

- Antibacterial Effects : Enniatin B has shown significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and Candida albicans .

- Antifungal Effects : Studies indicate that enniatins can inhibit fungal growth, including that of plant pathogens like Botrytis cinerea .

2. Insecticidal Activity

Enniatins demonstrate insecticidal properties against various pests. For example, they have been effective against mosquito larvae (Aedes aegypti) and other agricultural pests .

3. Cytotoxic Effects

Recent studies have highlighted the potent cytotoxic effects of enniatins on human cancer cell lines. Enniatin B has been reported to induce apoptosis in several cancer cell types at low micromolar concentrations .

- Mechanism : The cytotoxicity is believed to be mediated through the disruption of mitochondrial function and induction of oxidative stress .

Biosynthesis

The biosynthesis of enniatins involves a complex series of enzymatic reactions catalyzed by enniatin synthetases. Key precursors for enniatin production include branched-chain amino acids (L-valine, L-leucine) and hydroxy acids. The biosynthetic pathway is characterized by a thiol template mechanism, which facilitates the assembly of the cyclic structure .

Case Study 1: Enniatin Production in Fusarium sambucinum

A study investigated the production conditions for enniatins in Fusarium sambucinum. It was found that light exposure significantly enhanced enniatin production, with optimal yields achieved at moderate temperatures and specific nutrient conditions (5% lactose and 0.8% tryptone) . The results indicated a yield of 1.7 g/L under optimal conditions.

| Condition | Yield (g/L) |

|---|---|

| Light + 5% Lactose + 0.8% Tryptone | 1.7 |

| Dark + Glucose | Inhibited |

Case Study 2: Cytotoxicity Assessment

Research evaluating the cytotoxic effects of Enniatin B revealed that it effectively inhibited cell proliferation in human cancer cell lines at concentrations as low as 10 µM. This study underscored its potential as an anticancer agent .

Safety and Toxicology

While enniatins exhibit significant biological activity, their safety profile remains a concern. Studies have shown that while they possess cytotoxic properties in vitro, their in vivo toxicity is less pronounced . The European Food Safety Authority has conducted assessments indicating varying levels of toxicity depending on dosage and exposure duration .

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUTUSGKDNWBW-WZXYOYQISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H122N6O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1307.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.